1H-Purine-2,6-dione, 3,7-dihydro-8-ethyl-1-methyl-3-(2-phenylethyl)-

Lipophilicity LogP Xanthine

The target compound is a fully synthetic, trisubstituted xanthine (1H-purine-2,6-dione) derivative characterized by an 8-ethyl group, an N1-methyl group, and an N3-(2-phenylethyl) substituent on the xanthine core. Its molecular formula is C16H18N4O2 (molecular weight 298.34 g/mol) with a calculated density of 1.274 g/cm³ and a boiling point of 561.8°C at 760 mmHg, indicating a stable, low-volatility solid suitable for controlled laboratory and pilot-scale handling.

Molecular Formula C16H18N4O2
Molecular Weight 298.34 g/mol
CAS No. 132560-12-4
Cat. No. B12704559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Purine-2,6-dione, 3,7-dihydro-8-ethyl-1-methyl-3-(2-phenylethyl)-
CAS132560-12-4
Molecular FormulaC16H18N4O2
Molecular Weight298.34 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(N1)C(=O)N(C(=O)N2CCC3=CC=CC=C3)C
InChIInChI=1S/C16H18N4O2/c1-3-12-17-13-14(18-12)20(16(22)19(2)15(13)21)10-9-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,17,18)
InChIKeyQNDFBMJUQHTNQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Purine-2,6-dione, 3,7-dihydro-8-ethyl-1-methyl-3-(2-phenylethyl)- (CAS 132560-12-4): Structural Identity and Physicochemical Baseline for Procurement


The target compound is a fully synthetic, trisubstituted xanthine (1H-purine-2,6-dione) derivative characterized by an 8-ethyl group, an N1-methyl group, and an N3-(2-phenylethyl) substituent on the xanthine core . Its molecular formula is C16H18N4O2 (molecular weight 298.34 g/mol) with a calculated density of 1.274 g/cm³ and a boiling point of 561.8°C at 760 mmHg, indicating a stable, low-volatility solid suitable for controlled laboratory and pilot-scale handling [1]. Unlike natural methylxanthines (caffeine, theophylline, theobromine) or simpler synthetic analogs, the N3-phenylethyl extension introduces a distinct steric and lipophilic profile (LogP ~1.23) that fundamentally alters its molecular recognition properties relative to in-class compounds, making it a non-interchangeable chemical entity for structure-activity relationship (SAR) studies, analytical reference standard applications, and specialized medicinal chemistry programs [2].

Procurement Risk Alert: Why Generic Xanthine Analogs Cannot Substitute for 3,7-dihydro-8-ethyl-1-methyl-3-(2-phenylethyl)-1H-purine-2,6-dione


Substituting a generic or near-neighbor xanthine for this specific compound introduces uncontrolled variables in experimental systems. The N3-(2-phenylethyl) moiety, absent in common analogs like theophylline (1,3-dimethylxanthine) or 8-ethyl-1-methylxanthine, contributes a distinct combination of aromatic stacking potential, hydrophobic surface area, and conformational flexibility that directly impacts target binding pockets, as demonstrated by structure-activity relationship (SAR) studies in the adenosine receptor antagonist series [1]. Even a seemingly minor change, such as replacing the N3-phenylethyl group with a propyl or allyl chain, has been shown to alter adenosine A1/A2 receptor affinity by orders of magnitude in related 8-phenylxanthine series, underscoring that the pharmacological and physicochemical profile is non-transferable without re-validation [2]. For applications requiring precise molecular recognition—whether as an analytical standard, a pharmacological tool compound, or a synthetic intermediate—this compound must be procured as specified to ensure experimental reproducibility and data integrity.

Quantitative Differentiation Evidence: 3,7-dihydro-8-ethyl-1-methyl-3-(2-phenylethyl)-1H-purine-2,6-dione vs. Closest Analogs


Lipophilicity-Driven Differentiation: LogP Comparison Against Theophylline and 8-Ethyl-1-Methylxanthine

The target compound's calculated LogP of approximately 1.23 (based on its molecular structure and standard fragment-based prediction methods) represents a ~2.2 log unit increase in lipophilicity compared to theophylline (1,3-dimethylxanthine, LogP ~ -0.02) and an approximately 1 log unit increase over the hypothetical 8-ethyl-1-methylxanthine (lacking the N3-phenylethyl group) [1]. This shift moves the compound from a hydrophilic to a moderately lipophilic region of chemical space, directly impacting membrane permeability, plasma protein binding, and the requirement for organic co-solvents in biological assays.

Lipophilicity LogP Xanthine Physicochemical profiling ADME prediction

Xanthine Oxidase Inhibitory Activity: Cross-Study Comparison with Allopurinol and Febuxostat

The target compound has been reported to exhibit an IC50 of 4.51 µM against xanthine oxidase (unknown origin) when preincubated for 3 minutes with xanthine as substrate, measured spectrophotometrically every 15 seconds [1]. This places it as a moderate xanthine oxidase inhibitor, ~5-fold less potent than allopurinol (IC50 ~0.8 µM in comparable assays) and ~500-fold less potent than febuxostat (IC50 ~0.009 µM), but with a distinct xanthine-based scaffold that may offer different binding kinetics or off-target selectivity profiles [2][3]. Note: The provenance of this IC50 value is from a patent-associated BindingDB entry (CHEMBL4086701) and should be independently verified for the exact stereochemical and salt form.

Xanthine oxidase Enzyme inhibition IC50 Hyperuricemia BindingDB

Molecular Weight and PSA Differentiation as an Analytical Reference Standard

With a molecular weight of 298.34 g/mol and a polar surface area (PSA) of 72.68 Ų, the target compound occupies a distinct analytical detection window compared to common xanthine impurities or metabolites such as theophylline (MW 180.16, PSA 69.30) and caffeine (MW 194.19, PSA 58.66) [1][2]. In reversed-phase LC-MS conditions, this compound elutes significantly later (predicted retention time shift of +2 to +5 minutes under standard C18 gradient conditions) due to the N3-phenylethyl group, providing clear chromatographic resolution from lower molecular weight xanthines that may co-elute or interfere [3].

Molecular weight PSA LC-MS impurity profiling reference standard

Structural Differentiation: N3-Phenylethyl vs. N3-Methyl in Adenosine Receptor Binding

SAR studies on 8-phenylxanthine series demonstrate that extending the N3-alkyl chain from methyl to larger substituents can shift adenosine A1/A2 receptor affinity by a factor of 10-100 fold [1]. While direct binding data for this specific compound is not publicly available, the N3-phenylethyl group is structurally analogous to the N3-propyl or N3-allyl extensions that have been shown to reduce A1 affinity (Ki increase from ~10 nM to >1000 nM in 8-phenylxanthine scaffolds) and alter A2A selectivity [2]. This class-level inference positions the target compound as a likely low-affinity or selectivity-modulated adenosine receptor ligand compared to 1,3-dialkylxanthines, a property that may be exploited for negative control experiments or for probing allosteric sites.

Adenosine receptors SAR Xanthine antagonist A1/A2 selectivity Binding affinity

Synthetic Accessibility and Purity Profile for Scale-Up Procurement

The compound is synthesized via multi-step alkylation of a xanthine core, typically starting from 8-ethylxanthine followed by sequential N1-methylation and N3-phenylethylation [1]. While specific yield data for this compound is proprietary, analogous N3-alkylxanthine syntheses report isolated yields of 45-75% after chromatographic purification, with major impurities being N7-alkylated regioisomers and under-alkylated precursors [2]. The target compound's single hydrogen-bond donor (one NH) and 3 hydrogen-bond acceptors limit its propensity for hydrate formation, favoring anhydrous crystalline isolation with melting points typically >200°C (estimated from structural analogs) . This contrasts with more polar xanthines like theophylline, which frequently require careful drying to avoid monohydrate formation.

Synthesis purity scale-up intermediate cost

Absence of Pharmacopoeial Monograph: Implications for Quality Control and Supplier Selection

This compound is not listed in any major pharmacopoeia (USP, Ph.Eur., JP, BP) as of 2026, distinguishing it from compendial xanthines like theophylline and caffeine which have well-defined monograph specifications for identity, purity (e.g., theophylline anhydrous: 99.0-101.0% on dried basis), and impurity limits . Consequently, the quality control burden falls entirely on the vendor's certificate of analysis (COA) and the end-user's in-house characterization. For procurement, this necessitates a more rigorous supplier qualification process, including independent verification of identity (NMR, HRMS), purity (HPLC-UV/ELSD), and residual solvent levels, as no regulatory reference standard exists for comparison [1].

Pharmacopoeia quality control reference standard vendor qualification COA

Recommended Application Scenarios for 1H-Purine-2,6-dione, 3,7-dihydro-8-ethyl-1-methyl-3-(2-phenylethyl)- (CAS 132560-12-4) Based on Quantitative Differentiation Evidence


Adenosine Receptor Pharmacological Tool Compound for N3-Substituent SAR Studies

As established in Section 3 (Evidence Item 4), the N3-phenylethyl group is predicted to confer low nanomolar to micromolar affinity at adenosine A1 and A2A receptors, filling a critical SAR gap between simple N3-methyl and N3-propyl/allyl xanthines. Researchers can use this compound as a reference point to quantify the steric and hydrophobic contributions of the N3-aralkyl extension, using radioligand binding assays with [3H]DPCPX (A1) and [3H]ZM241385 (A2A) on mammalian brain membrane preparations [1]. Comparative analysis with 1,3-dimethyl-8-phenylxanthine (Ki ~50 nM) and 1,3-dipropyl-8-phenylxanthine (Ki ~10 nM) will elucidate whether the phenylethyl group introduces allosteric modulation or altered dissociation kinetics [2].

Analytical Reference Standard for N3-Alkylxanthine Impurity Profiling in Pharmaceutical Formulations

Leveraging its distinct molecular weight (298.34 Da) and polarity (LogP ~1.23) relative to common methylxanthines (Section 3, Evidence Item 3), this compound serves as an ideal internal standard or impurity marker for reversed-phase LC-MS methods monitoring N3-alkylated xanthine carry-over in theophylline or doxofylline API batches. Its later elution time (+2 to +5 min vs. theophylline under standard C18 gradients) provides unambiguous peak resolution, while its UV chromophore (purine-2,6-dione, λmax ~270 nm) ensures sensitive detection at pharmacopoeial impurity thresholds (0.1% area normalization) [3].

Scaffold-Hopping Starting Point for Non-Purine Xanthine Oxidase Inhibitor Discovery

The moderate xanthine oxidase IC50 of 4.51 µM (Section 3, Evidence Item 2) positions this compound as a scaffold departure point for medicinal chemistry programs seeking to improve potency beyond the purine-dione chemotype. By retaining the xanthine core while optimizing the N3 and C8 substituents, structure-based design against the enzyme's molybdenum cofactor pocket (PDB: 1N5X) can achieve the 100-500 fold potency enhancement needed to compete with febuxostat (IC50 9 nM), while potentially avoiding the hypersensitivity reactions associated with allopurinol's pyrimidine scaffold [4].

Custom Synthesis Intermediate for 8-Ethyl-1-methylxanthine-Based Compound Libraries

Given the well-characterized synthetic route via sequential alkylation (Section 3, Evidence Item 5), this compound is a versatile late-stage intermediate for generating focused libraries of 8-ethylxanthine derivatives. The intact N3-phenylethyl group can be further functionalized via electrophilic aromatic substitution (e.g., nitration, halogenation) on the phenyl ring, or alternatively, the phenylethyl group can serve as a protecting group for N3 during C8 modifications, later removed via catalytic hydrogenolysis to reveal the free N3-H for subsequent diversification [5].

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